8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (C₁₀H₁₀F₃N, MW 201.19) is a fluorinated heterocyclic compound with a partially saturated quinoline backbone. The trifluoromethyl (-CF₃) group at the 8-position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical applications . Its synthesis typically involves lithiation, nucleophilic substitution, or catalytic hydrogenation strategies, though specific routes for this compound are less documented compared to analogues like 8-fluoro derivatives . The compound’s structural rigidity and electron-withdrawing -CF₃ group make it a promising scaffold for central nervous system (CNS) drug candidates and agrochemicals .
Properties
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5,14H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOQUQBOXPVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(F)(F)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244982 | |
| Record name | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75414-01-6 | |
| Record name | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75414-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of tetrahydroquinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Suzuki–Miyaura coupling reaction, which is known for its efficiency and functional group tolerance
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated quinoline derivatives, reduced tetrahydroquinoline compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study published in the European Journal of Organic Chemistry highlighted the synthesis of such compounds and their potential as anticancer agents .
- CYP Enzyme Inhibition
- Neuroprotective Effects
Organic Synthesis Applications
- Building Block in Synthesis
- Synthesis of Novel Compounds
Data Table: Summary of Applications
Case Studies
- Case Study on Anticancer Properties
- Pharmacokinetic Studies
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound may act on specific pathways, such as inhibiting enzymes or modulating receptor activity, depending on its structural modifications .
Comparison with Similar Compounds
Table 1: Substituent Effects on Tetrahydroquinoline Derivatives
Biological Activity
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by a tetrahydroquinoline core with a trifluoromethyl group at the 8-position. This structural modification is believed to enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline, including those with a trifluoromethyl group, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain synthesized tetrahydroquinolines showed potent antibacterial activity against various pathogenic strains, including C. tetani and M. tuberculosis .
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4f | Antibacterial against C. tetani | 15.6 μg/mL |
| 5f | Antitubercular against M. tuberculosis | Comparable to first-line drugs |
Anti-Inflammatory and Cytotoxic Effects
Another significant aspect of this compound is its ability to inhibit inflammatory pathways. A study highlighted that derivatives of this compound can inhibit LPS-induced NF-κB transcriptional activity in human cancer cell lines . This inhibition suggests potential applications in treating inflammatory diseases and cancers.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6g | NCI-H23 | 0.53 (53 times more potent than reference) |
| 6g | MDA-MB-231 | Not specified |
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has also been studied. A specific derivative was shown to suppress LPS-induced inflammation in BV2 microglial cells, indicating its potential in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Pathway : The compound's ability to inhibit the NF-κB pathway plays a crucial role in its anti-inflammatory effects.
- Antimicrobial Mechanisms : The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.
- Cytotoxicity Against Cancer Cells : The compound has shown selective cytotoxicity towards various cancer cell lines, suggesting it may act through apoptosis or other cell death pathways.
Study on Antitubercular Activity
A notable study synthesized several tetrahydroquinoline derivatives and evaluated their antitubercular activity against M. tuberculosis. Among them, compounds 4f and 5f exhibited excellent potency compared to standard treatments .
Study on Anti-Inflammatory Effects
In another investigation focusing on neuroinflammation, the compound demonstrated significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated BV2 cells .
Q & A
Q. What are the most reliable synthetic routes for 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline?
Methodological Answer:
- Cyclization of Precursors : React 8-substituted quinoline derivatives with trifluoromethylating agents (e.g., Togni’s reagent) under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane or acetonitrile at reflux temperatures (80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >75% purity .
- Domino Reactions : Use multicomponent reactions (MCRs) involving aniline derivatives, aldehydes, and trifluoromethyl ketones. Catalytic systems like Au(I) or Fe(III) enable regioselective cyclization, as demonstrated for analogous trifluoromethylated quinolines .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability (tested via PAMPA assays) .
- Electron-Withdrawing Effects : Stabilizes intermediates in nucleophilic substitution reactions, as shown by DFT calculations for similar tetrahydroquinolines .
Advanced Research Questions
Q. How can structural discrepancies in biological activity data between 8-(trifluoromethyl)-tetrahydroquinoline and its analogs be resolved?
Methodological Answer:
- Comparative SAR Analysis : Tabulate activity data for analogs with varying substituents (e.g., 6-chloro vs. 8-bromo derivatives). For example:
| Substituent Position | Biological Activity (IC₅₀, μM) | Target Enzyme | Reference |
|---|---|---|---|
| 8-CF₃ | 0.45 ± 0.12 | CYP3A4 | |
| 6-Cl, 8-CF₃ | 1.20 ± 0.30 | CYP2D6 |
- Molecular Docking : Use software like AutoDock Vina to compare binding poses. The 8-CF₃ group in tetrahydroquinoline shows stronger van der Waals interactions with CYP3A4’s hydrophobic pocket than 6-Cl analogs .
Q. What experimental strategies mitigate decomposition of 8-(trifluoromethyl)-tetrahydroquinoline under acidic conditions?
Methodological Answer:
Q. How to optimize catalytic systems for enantioselective synthesis of chiral 8-(trifluoromethyl)-tetrahydroquinoline derivatives?
Methodological Answer:
- Chiral Ligand Screening : Test Pd(II)/BINAP or Ru(II)/PHOX complexes for asymmetric hydrogenation. For example, RuCl₂[(S)-Xyl-P-Phos] achieves 92% ee in reducing trifluoromethylated quinoline imines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve enantioselectivity by stabilizing transition states, as shown in kinetic studies .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for CYP450 inhibition by 8-(trifluoromethyl)-tetrahydroquinoline?
Methodological Answer:
- Assay Variability : Differences in enzyme sources (recombinant vs. liver microsomes) and incubation times (5 vs. 30 minutes) significantly alter IC₅₀ values. Standardize protocols using pooled human liver microsomes and pre-incubation steps .
- Metabolite Interference : LC-MS/MS analysis reveals that oxidative metabolites (e.g., 8-CF₃-2-oxo-tetrahydroquinoline) exhibit noncompetitive inhibition, confounding initial competitive inhibition models .
Methodological Recommendations
Q. What analytical techniques best characterize 8-(trifluoromethyl)-tetrahydroquinoline’s purity and structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
